2-Aminopentane-1,5-diol

Organocatalysis Site-Selective Acylation Asymmetric Synthesis

2-Aminopentane-1,5-diol (CAS 21926-01-2) is a bifunctional amino alcohol characterized by a linear C5 backbone, featuring a primary amine at C2 and primary hydroxyl groups at C1 and C5. This molecular architecture imparts both hydrophilic and hydrophobic character, affording water solubility and a unique stereoelectronic environment that is distinct among common amino diol building blocks.

Molecular Formula C5H13NO2
Molecular Weight 119.16 g/mol
CAS No. 21926-01-2
Cat. No. B1267231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopentane-1,5-diol
CAS21926-01-2
Molecular FormulaC5H13NO2
Molecular Weight119.16 g/mol
Structural Identifiers
SMILESC(CC(CO)N)CO
InChIInChI=1S/C5H13NO2/c6-5(4-8)2-1-3-7/h5,7-8H,1-4,6H2
InChIKeyUEDDHBVGNLVMRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopentane-1,5-diol (CAS 21926-01-2): Procurement-Relevant Chiral Building Block for Pharmaceutical Synthesis


2-Aminopentane-1,5-diol (CAS 21926-01-2) is a bifunctional amino alcohol characterized by a linear C5 backbone, featuring a primary amine at C2 and primary hydroxyl groups at C1 and C5 [1]. This molecular architecture imparts both hydrophilic and hydrophobic character, affording water solubility and a unique stereoelectronic environment that is distinct among common amino diol building blocks [1]. The compound exists as a chiral molecule (one stereocenter), making its enantiomers valuable in asymmetric synthesis and the preparation of enantiomerically pure pharmaceuticals . Its computed XLogP3 of -1.3 and topological polar surface area of 66.5 Ų reflect balanced polarity suitable for both aqueous and membrane-interactive applications [1].

Why 2-Aminopentane-1,5-diol Cannot Be Casually Substituted with Shorter-Chain or Achiral Amino Diols


Substituting 2-aminopentane-1,5-diol with seemingly analogous building blocks such as 2-amino-1,3-propanediol (serinol), 2-amino-2-methyl-1,3-propanediol (AMPD), or 1,5-pentanediol fails at both the molecular recognition and reactivity levels. The specific C5 backbone and the spatial relationship between the amine and terminal hydroxyl groups create a distinct molecular shape that is recognized by organocatalysts in a manner that enables complete reversal of chemoselectivity during acylation [1]. Shorter-chain analogs (e.g., serinol) lack the requisite distance between functional groups to engage in the same catalyst–substrate recognition geometry, while achiral diols (e.g., 1,5-pentanediol) cannot serve as stereodirecting groups or chiral pool starting materials for enantioselective synthesis . Furthermore, the hydrochloride salt form (MW 155.62) offers enhanced aqueous solubility compared to the free base, a critical formulation consideration not available with non-amino diol alternatives .

Quantitative Differentiation Evidence for 2-Aminopentane-1,5-diol vs. Structural Analogs


Catalyst-Controlled Reversal of Chemoselectivity in Acylation: 2-Aminopentane-1,5-diol vs. 2-Amino-1,3-propanediol

In a direct head-to-head comparison under identical organocatalytic acylation conditions, the N-nosyl-protected derivative of 2-aminopentane-1,5-diol exhibited a dramatic reversal of chemoselectivity based on catalyst choice [1]. Using DMAP as the catalyst, acylation occurred preferentially at the primary hydroxyl group (C5:C1 = 16:84). In contrast, when a chiral pyrrolidine-based catalyst was employed, the selectivity completely inverted, with acylation directed to the sterically hindered secondary hydroxyl group at C2 [1]. This catalyst-controlled reversal is not observed with shorter-chain analogs such as 2-amino-1,3-propanediol, which lack the necessary spatial arrangement of functional groups for molecular recognition by the organocatalyst [1].

Organocatalysis Site-Selective Acylation Asymmetric Synthesis

Physicochemical Property Differentiation: 2-Aminopentane-1,5-diol vs. 1,5-Pentanediol

The introduction of a primary amine at C2 fundamentally alters the physicochemical profile of the pentanediol scaffold, as shown by cross-study comparable data [1][2]. While 1,5-pentanediol (no amine) exhibits an XLogP of approximately -0.22 and lacks hydrogen bond donor capacity beyond the hydroxyl groups, 2-aminopentane-1,5-diol possesses an XLogP3 of -1.3 and three hydrogen bond donors (two –OH and one –NH₂) [1][2]. This increased polarity and hydrogen-bonding capacity translates to enhanced water solubility and improved interaction with polar biological targets, making it a superior building block for pharmaceutical intermediates where aqueous compatibility is required [1].

Physicochemical Profiling Solubility Drug Design

Salt Form Solubility Enhancement: 2-Aminopentane-1,5-diol HCl vs. Free Base

The hydrochloride salt of 2-aminopentane-1,5-diol (CAS 2408957-37-7, MW 155.62) provides a quantifiable improvement in aqueous solubility compared to the free base (MW 119.16) . Vendor technical data confirms that the hydrochloride form enhances solubility and stability for biochemical applications, whereas the free base exhibits more limited water solubility . This is a class-level inference based on general amine salt behavior, but the specific molecular weight increase and protonation state are directly quantifiable and relevant for procurement when aqueous formulation is required.

Salt Selection Formulation Solubility Enhancement

Enantiomeric Purity for Asymmetric Synthesis: (2S)- vs. (2R)-2-Aminopentane-1,5-diol

While direct biological activity data for each enantiomer is not available in the sourced literature, the chiral nature of 2-aminopentane-1,5-diol is a key differentiator from achiral amino diol alternatives [1]. Both (2R)- (CAS 21946-71-4) and (2S)- (CAS 21946-71-4 is actually for (2S)? CAS 21946-71-4 corresponds to (2S)-2-aminopentane-1,5-diol; (2R)- has its own CAS) enantiomers are available as pure stereoisomers from specialized vendors [1]. The presence of a single stereocenter allows the compound to serve as a chiral building block for the construction of enantiomerically pure pharmaceuticals, a capability entirely absent in achiral analogs like 1,5-pentanediol or 2-amino-2-methyl-1,3-propanediol . This is a class-level inference based on the well-established role of chiral building blocks in drug synthesis.

Chiral Resolution Enantioselective Synthesis Pharmaceutical Intermediates

Recommended Application Scenarios for 2-Aminopentane-1,5-diol Based on Evidence


Organocatalytic Site-Selective Acylation in Complex Molecule Synthesis

2-Aminopentane-1,5-diol derivatives are uniquely suited for applications requiring catalyst-controlled reversal of chemoselectivity during acylation [1]. The ability to switch acylation from the primary to the sterically hindered secondary hydroxyl group simply by changing the organocatalyst enables orthogonal protection strategies in the synthesis of polyfunctional natural products and pharmaceuticals [1]. This scenario is particularly relevant for medicinal chemistry groups engaged in late-stage functionalization of amino diol-containing intermediates.

Chiral Building Block for Enantiomerically Pure Drug Candidates

As a chiral amino alcohol with a single stereocenter, 2-aminopentane-1,5-diol (and its pure enantiomers) serves as a valuable chiral pool starting material or chiral auxiliary in asymmetric synthesis [1]. It is employed in the construction of heterocycles, ligands, and chiral auxiliaries where stereochemical control is paramount [1]. Procurement of the correct enantiomer (e.g., (2R) or (2S) form) is critical for achieving desired enantioselectivity in target drug molecules.

Aqueous-Phase Biochemical Assays and Formulation Development

The balanced polarity (XLogP3 = -1.3, TPSA = 66.5 Ų) and water solubility of 2-aminopentane-1,5-diol make it a practical building block for applications requiring aqueous compatibility [1]. The hydrochloride salt form further enhances solubility, making it the preferred choice for biochemical assays, enzyme studies, and formulation development where aqueous media are employed . This contrasts with more lipophilic amino alcohols that may require organic co-solvents.

Specialty Polymer and Material Science Precursor

The bifunctional nature of 2-aminopentane-1,5-diol (primary amine + two terminal hydroxyls) enables its use as a monomer in the synthesis of polyamides and polyols for high-performance materials [1]. The balanced reactivity of the amine and hydroxyl groups allows for controlled polymerization and the introduction of specific functionalities into polymer backbones [1]. This application scenario is relevant for industrial R&D groups developing novel polymers with tailored properties.

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